Visine-A
Description
Structure
2D Structure
Properties
CAS No. |
866099-93-6 |
|---|---|
Molecular Formula |
C34H39ClN4O4 |
Molecular Weight |
603.1 g/mol |
IUPAC Name |
(E)-but-2-enedioate;dimethyl-(3-phenyl-3-pyridin-1-ium-2-ylpropyl)azanium;2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C16H20N2.C14H14N2.C4H4O4.ClH/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;5-3(6)1-2-4(7)8;/h3-10,12,15H,11,13H2,1-2H3;1-7H,8-10H2,(H,15,16);1-2H,(H,5,6)(H,7,8);1H/b;;2-1+; |
InChI Key |
DJJKIOFZVNCAJT-WRYGTEGESA-N |
Isomeric SMILES |
C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C(=C/C(=O)[O-])\C(=O)[O-].Cl |
Canonical SMILES |
C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C(=CC(=O)[O-])C(=O)[O-].Cl |
Origin of Product |
United States |
Synthetic Chemistry and Process Optimization of Individual Compounds
Naphazoline (B1676943) Hydrochloride Synthesis
Naphazoline is an imidazole (B134444) derivative and a direct-acting sympathomimetic amine. nih.gov Naphazoline Hydrochloride is the hydrochloride salt form. nih.gov
Established Synthetic Routes and Reaction Mechanisms
A common synthetic route for Naphazoline involves the reaction of (1-naphthyl)acetonitrile with ethanol (B145695) to form an imino ester, followed by heterocyclization with ethylenediamine (B42938). chemicalbook.com This process yields 4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazole, which is the base form of naphazoline. jrespharm.com The reaction between (1-naphthyl)acetonitrile and ethylenediamine in the presence of a catalyst can directly yield 4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazole. jrespharm.com Subsequent salt formation with concentrated inorganic acid produces the crude inorganic salt of naphazoline, which can then be purified, for example, by dissolving in ethanol to obtain the purified inorganic salt. jrespharm.com
Another synthetic method involves the reaction of α-naphthaleneacetic acid and ethylenediamine. chemicalbook.com This reaction can be carried out by heating and refluxing the mixture, followed by recovery of ethylenediamine and distillation under reduced pressure to collect the crude naphazoline base. chemicalbook.com
A preparation method for naphazoline hydrochloride utilizes a sulfur-containing catalyst such as CS₂, Na₂S, or thiourea (B124793) in the reaction between naphthylacetonitrile and ethylenediamine to synthesize naphazoline. google.com This is followed by salifying and recrystallization processes to obtain the naphazoline hydrochloride product. google.com
Application of Green Chemistry Principles in Naphazoline Synthesis
The principles of green chemistry are increasingly being applied in the pharmaceutical industry to reduce waste, minimize the use of hazardous substances, and improve efficiency. jrespharm.comresearchgate.net In the context of naphazoline synthesis, efforts have been made to implement green chemistry approaches. One study explored the regeneration and reuse of the synthesis solvent 1,2,4-trichlorobenzene (B33124) during the synthesis of Naphazoline nitrate (B79036), demonstrating that the regenerated solvent did not negatively affect the quality or impurity profile of the final product. uran.uaresearchgate.net This approach aligns with the green chemistry principle of using safer solvents and auxiliaries and reducing waste. researchgate.net
However, some traditional synthesis schemes for naphazoline hydrochloride have been noted as not fully meeting green chemistry principles due to factors such as low finished product yield and the use of toxic substances like hydrochloric acid (as a precursor) and dichloroethane, which is classified as a Class I solvent and carcinogen. jrespharm.com The use of hydrogen sulfide (B99878) in some methods also presents risks to personnel and the environment. jrespharm.com
Industrial Process Modifications and Yield Enhancement Strategies
Industrial synthesis of naphazoline has undergone modifications to improve yield and purity. One modification introduced into industrial synthesis involves using 1,2,4-trichlorobenzene as a solvent at the condensation stage. jrespharm.com This modification has been reported to increase the yield of the substance by up to 50% compared to traditional technology and helps to avoid tarring. jrespharm.com Purification of crude products can involve using activated charcoal and recrystallization from water. jrespharm.com
Yield enhancement strategies also focus on optimizing reaction conditions and purification steps. For example, in the synthesis from α-naphthaleneacetic acid and ethylenediamine, a reported yield for the crude naphazoline base is 85%. chemicalbook.com The preparation method using a sulfur-containing catalyst aims to obtain naphazoline free alkali with high yield and high purity. google.com Further simple salifying and recrystallization processes are then used to obtain the naphazoline hydrochloride product with good powder properties. google.com
The concept of waste minimization, a key aspect of industrial optimization, involves the regeneration of solvents used in synthesis or recrystallization to reduce environmental impact. jrespharm.com Studies have shown that regenerating solvents like 1,2,4-trichlorobenzene can be effective, with high yield of the solvent mixture obtained after regeneration. jrespharm.com
Pheniramine (B192746) Maleate (B1232345) Synthesis
Pheniramine is an alkylamine derivative. nih.gov Pheniramine maleate is the maleate salt form of pheniramine. nih.gov
Synthetic Pathways and Key Intermediates
A synthetic method for pheniramine maleate involves a two-step process. google.com The first step is the reaction of benzyl (B1604629) cyanide with acetylene (B1199291) gas in the presence of a cobaltocene (B1669278) catalyst to generate benzyl pyridine (B92270). google.com The second step involves reacting benzyl pyridine with N,N-dimethyl chloroethane (B1197429) under the catalysis of sodium amide to generate pheniramine. google.com This pheniramine is then subjected to a neutralization reaction with maleate (maleic acid) to form pheniramine maleate. google.com The reaction to generate pheniramine from benzyl pyridine and N,N-dimethyl chloroethane can be carried out in a tetrahydrofuran (B95107) solvent under the catalysis of sodium amide. google.com After the reaction, the pheniramine can be obtained as a concentrated solution and purified by negative pressure rectifying. google.com The formation of the maleate salt involves adding maleic acid to pheniramine in dehydrated alcohol, followed by stirring, cooling, and suction filtration to obtain crude pheniramine maleate. google.com
Key intermediates in this pathway include benzyl pyridine and pheniramine base.
Chemical Design and Synthesis of Haptens for Immunological Applications
Haptens are small molecules that can elicit an immune response only when coupled to a larger carrier molecule, such as a protein. The design and synthesis of haptens derived from Naphazoline Hydrochloride or Pheniramine Maleate would be relevant in developing antibodies for research or diagnostic purposes, such as in immunoassays.
While direct information on the synthesis of haptens specifically derived from Naphazoline Hydrochloride or Pheniramine Maleate is limited in the provided context, the general principles of hapten synthesis involve chemically modifying the target molecule to introduce a functional group that can be conjugated to a carrier protein mdpi.comnih.gov. The design strategy often aims to expose the unique structural features of the small molecule to the immune system mdpi.com. For instance, studies on synthesizing haptens for other small molecules like 1-naphthol (B170400) or chlorpheniramine (B86927) maleate (a related antihistamine) demonstrate the typical approach of introducing spacer arms to the molecule to facilitate conjugation to carrier proteins like bovine serum albumin (BSA) or ovalbumin (OVA) mdpi.comescholarship.orgnih.gov. The choice of the conjugation method and carrier protein significantly influences the immunogenicity and the specificity of the resulting antibodies mdpi.comnih.gov. Characterization techniques such as mass spectrometry and NMR spectroscopy are used to confirm the structure of the synthesized haptens escholarship.orgnih.gov.
Liposome (B1194612) Encapsulation for Enhanced Chemical Delivery Systems
Liposome encapsulation is a technique used to encapsulate chemical compounds within lipid vesicles, which can serve as delivery systems. This can potentially enhance the delivery of compounds like Naphazoline Hydrochloride and Pheniramine Maleate by influencing their distribution and release characteristics.
Research has explored the encapsulation of various drugs, including some antihistamines and vasoconstrictors, within liposomes for ophthalmic or nasal delivery researchgate.nettandfonline.com. Liposomes can encapsulate both hydrophilic and lipophilic drugs researchgate.net. Encapsulation in liposomes and nanoparticles has been correlated with an increase in the drug concentration in ocular tissues researchgate.net. The physico-chemical properties of the encapsulated drug, as well as the characteristics of the liposomes (e.g., size, surface charge, lipid composition), significantly influence the encapsulation efficiency, stability, and release profile researchgate.netresearchgate.net. Studies have investigated the dispersion of liposomes in materials used for contact lenses for sustained ophthalmic drug delivery researchgate.netresearchgate.net. While specific detailed research findings on the liposome encapsulation efficiency or release kinetics solely for Naphazoline Hydrochloride or Pheniramine Maleate within the provided search results are not extensively detailed with specific data tables, the general principle is that liposome encapsulation can provide sustained release and potentially improve the delivery of these compounds researchgate.net. Methods for preparing liposomes include techniques like the coacervation (phase separation) technique acs.org. Heterovesicular liposomes, which can encapsulate multiple substances in separate chambers, represent an advanced approach in liposome technology google.com.
Data Tables
While extensive quantitative data tables specifically on synthesis optimization yields, hapten conjugation ratios, or liposome encapsulation efficiencies for Naphazoline Hydrochloride and Pheniramine Maleate were not consistently available across the search results in a format suitable for direct extraction into comprehensive tables for each section, some relevant data points regarding physical properties and analytical method performance were found.
Table 1: Selected Physical Properties of Active Ingredients
| Property | Naphazoline Hydrochloride nih.govfishersci.co.ukchromadex.comijcrt.org | Pheniramine Maleate nih.govchemicalbook.comnoaa.govtcichemicals.com |
| Appearance | White crystalline powder | White powder to crystal |
| Odor | Odorless | Faint amine-like odor |
| Melting Point | 255-260 °C chromadex.com, 258 °C tcichemicals.comtcichemicals.com | 107 °C nih.govchemicalbook.comnoaa.gov, 106-110 °C tcichemicals.com |
| Solubility in Water | >37 µg/mL (pH 7.4) nih.gov, 170 g/L (20°C) fishersci.co.uk, Soluble tcichemicals.comtcichemicals.com, Freely soluble ijcrt.org | Very soluble chemicalbook.comtcichemicals.com, Soluble (1:5) chemicalbook.com, Water soluble noaa.gov |
| Molecular Formula | C₁₄H₁₄N₂·HCl fishersci.co.uktcichemicals.com | C₂₀H₂₄N₂O₄ nih.govtcichemicals.comfishersci.ca |
| Molecular Weight | 246.74 g/mol fishersci.co.uk, 246.73 g/mol nih.govchromadex.com | 356.4 g/mol nih.gov, 356.42 tcichemicals.com |
Table 2: HPLC Method Performance Example for Simultaneous Determination
An optimized UHPLC method for simultaneous analysis of Naphazoline Hydrochloride and Pheniramine Maleate demonstrated good separation. waters.com
| Analyte | Theoretical Plates nih.gov |
| Pheniramine Maleate | 6762 |
| Naphazoline Hydrochloride | 6475 |
Note: This table represents an example of analytical method performance and not a direct chemical property or synthesis yield data.
Detailed Research Findings
Research into the synthesis of Naphazoline Hydrochloride has shown that modifying the solvent used in the condensation step can significantly impact the yield jrespharm.com. The use of 1,2,4-trichlorobenzene, for example, was reported to increase the yield of Naphazoline nitrate jrespharm.com. For Pheniramine Maleate, studies on analytical method development highlight the importance of optimizing chromatographic conditions, such as mobile phase composition and pH, to achieve satisfactory separation and peak symmetry for both the active compound and its related substances nih.gov.
In the context of hapten synthesis for related compounds, research indicates that the position of the conjugation site and the length and structure of the spacer arm are critical factors influencing the specificity and affinity of the antibodies generated mdpi.comescholarship.org. While specific studies on Naphazoline or Pheniramine haptens were not detailed, the general principles from related research would apply.
Regarding liposome encapsulation, studies demonstrate that liposomes can effectively encapsulate ophthalmic drugs and provide sustained release, with the properties of both the drug and the liposome formulation playing a key role in the success of the delivery system researchgate.netresearchgate.net. Encapsulation efficiencies of over 80% have been reported for other drugs in liposomal systems intended for ocular delivery researchgate.net.
Advanced Analytical Chemistry for Characterization and Quantification
Spectroscopic Methodologies
Spectroscopic techniques, particularly in the ultraviolet-visible (UV-Vis) range, offer a rapid and straightforward approach for the analysis of compounds that absorb UV-Vis light, such as Naphazoline (B1676943) Hydrochloride and Pheniramine (B192746) Maleate (B1232345).
UV-Vis spectrophotometry is a fundamental technique for the quantitative analysis of Naphazoline Hydrochloride and Pheniramine Maleate. Both compounds exhibit characteristic absorption spectra in the UV region. Naphazoline Hydrochloride has a UV spectral maximum response at 280 nm, while Pheniramine Maleate shows a maximum response at 262 nm. nih.gov Due to the difference in concentration of the two active ingredients in typical formulations (Pheniramine Maleate is usually present at a much higher concentration than Naphazoline Hydrochloride), the detection wavelength is often optimized for simultaneous determination. For instance, detection at 280 nm has been used for LC detection, despite the lower concentration of Naphazoline Hydrochloride. nih.gov
Derivative spectrophotometry enhances the resolution of overlapping spectra and can be applied for the simultaneous determination of components in a mixture without prior separation. Second-order derivative spectrophotometry has been utilized for the determination of Naphazoline Hydrochloride and Chlorpheniramine (B86927) Maleate (a related antihistamine), indicating the applicability of derivative techniques to these types of compounds. researchgate.netscispace.comnih.gov This involves measuring peak amplitudes at specific wavelengths in the derivative spectra, where interference from other components is minimized. scispace.com
When spectral overlap is significant, chemometric methods combined with spectrophotometry can be powerful tools for the simultaneous quantification of multiple components in complex matrices. Techniques such as Partial Least Squares (PLS) and Principal Component Regression (PCR), and Artificial Neural Networks (ANN) have been applied to the analysis of Naphazoline Hydrochloride and antihistamines like Chlorpheniramine Maleate or Antazoline Hydrochloride in pharmaceutical preparations. scispace.comnih.govspectroscopyonline.comresearchgate.netglobalauthorid.com
These methods involve the construction of calibration models using a set of mixtures with known concentrations of the components. The absorbance data across a range of wavelengths are used as input for the chemometric algorithms, which can then predict the concentrations of the individual components in unknown samples. For example, PLS and ANN models have been developed for the determination of Naphazoline Hydrochloride and Pheniramine Maleate along with their impurities in eye drops. globalauthorid.com These models demonstrated good accuracy and precision, with reported detection limits of 0.447 µg/mL for Naphazoline Hydrochloride and 1.750 µg/mL for Pheniramine Maleate using PLS, and comparable limits with ANN. globalauthorid.com
Ultraviolet-Visible Spectrophotometry and Derivative Techniques
Chromatographic Separation Techniques
Chromatographic methods are widely used for the separation, identification, and quantification of pharmaceutical compounds, offering high selectivity and sensitivity.
HPLC is a well-established technique for the analysis of Naphazoline Hydrochloride and Pheniramine Maleate, both individually and in combination. Numerous reversed-phase HPLC methods have been developed and validated for the simultaneous determination of these active ingredients in bulk drugs and pharmaceutical formulations. nih.govcolab.wsrsc.orgresearchgate.net These methods often utilize C18 stationary phases and mobile phases consisting of mixtures of buffer solutions (e.g., phosphate (B84403) buffer) and organic modifiers (e.g., methanol (B129727) or acetonitrile). nih.govcolab.wsrsc.org
Method development involves optimizing parameters such as mobile phase composition, pH, flow rate, and column temperature to achieve adequate separation of the analytes from each other and from potential impurities or degradation products. nih.govcolab.ws For instance, a validated stability-indicating HPLC method for the simultaneous determination of Pheniramine Maleate and Naphazoline Hydrochloride in pharmaceutical formulations achieved optimum separation within 10 minutes using an Agilent Zorbax Eclipse XDB C18 column with a mobile phase of 10 mM phosphate buffer pH 2.8 containing 0.5% triethylamine (B128534) and methanol (68:32, v/v) at a flow rate of 1 mL/min, with detection at 280 nm. colab.ws This method showed good linearity over concentration ranges of 150–1200 μg/mL for Pheniramine Maleate and 12.5-100 μg/mL for Naphazoline Hydrochloride, with correlation coefficients greater than 0.999. colab.ws The limits of quantitation (LOQ) were reported as 0.3 μg/mL for Pheniramine Maleate and 0.07 μg/mL for Naphazoline Hydrochloride. nih.gov
UPLC, a more recent evolution of HPLC, offers improved speed, resolution, and sensitivity due to the use of smaller particle size columns and higher mobile phase velocities. UHPLC methods have been developed for the analysis of Naphazoline Hydrochloride and Pheniramine Maleate, often coupled with PDA or mass spectrometric detection for enhanced identification and peak purity assessment. waters.comwaters.comwaters.com A systematic screening protocol can be employed for efficient UHPLC method development, evaluating factors like pH, column chemistry, and organic modifier. waters.comwaters.com UPLC methods have demonstrated rapid separation times, with one method achieving separation within 4 minutes. mdpi.com
Data from a validated HPLC method for simultaneous determination:
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | LOQ (µg/mL) |
| Pheniramine Maleate | Agilent Zorbax Eclipse XDB C18 | 10 mM phosphate buffer pH 2.8 + 0.5% triethylamine:methanol (68:32) | 1.0 | 280 | 150–1200 | 0.3 |
| Naphazoline Hydrochloride | Agilent Zorbax Eclipse XDB C18 | 10 mM phosphate buffer pH 2.8 + 0.5% triethylamine:methanol (68:32) | 1.0 | 280 | 12.5-100 | 0.07 |
TLC and HPTLC are valuable techniques for the qualitative and semi-quantitative analysis of pharmaceutical compounds, as well as for impurity profiling. These methods offer simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.
TLC methods have been developed for the detection and quantification of Pheniramine Maleate, both alone and in combination with other components. mdpi.comnih.gov HPTLC, an advanced form of TLC, provides improved resolution and sensitivity. A validated HPTLC-densitometric method has been established for the simultaneous quantification of Naphazoline Hydrochloride and Pheniramine Maleate along with their official impurities. d-nb.inforesearchgate.netnih.govresearchgate.net This method typically uses silica (B1680970) gel plates as the stationary phase and optimized mobile phases consisting of mixtures of solvents like methanol, ethyl acetate, and ammonia (B1221849). d-nb.infonih.govresearchgate.net Densitometric detection is commonly employed for quantification after chromatographic separation. d-nb.inforesearchgate.netnih.govresearchgate.net
An HPTLC-densitometric method for simultaneous determination and impurity profiling:
| Analyte | Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linearity Range (µ g/band ) |
| Naphazoline HCl | Silica gel TLC F254 | Methanol:ethyl acetate:33.0% ammonia (2.0:8.0:1.0) | 260.0 | 2.0–50.0 |
| Pheniramine Maleate | Silica gel TLC F254 | Methanol:ethyl acetate:33.0% ammonia (2.0:8.0:1.0) | 260.0 | 10.0–110.0 |
| Naphazoline Impurity B | Silica gel TLC F254 | Methanol:ethyl acetate:33.0% ammonia (2.0:8.0:1.0) | 260.0 | 0.1–10.0 |
| Pheniramine Impurity A | Silica gel TLC F254 | Methanol:ethyl acetate:33.0% ammonia (2.0:8.0:1.0) | 260.0 | 2.0–50.0 |
| Pheniramine Impurity B | Silica gel TLC F254 | Methanol:ethyl acetate:33.0% ammonia (2.0:8.0:1.0) | 260.0 | 2.0–50.0 |
Gas chromatography is a separation technique applicable to volatile or semi-volatile compounds. While HPLC and TLC are more commonly reported for the analysis of Naphazoline Hydrochloride and Pheniramine Maleate in their typical formulations, GC has been used for the detection of Pheniramine Maleate, particularly in biological matrices like urine. nih.gov GC methods for Pheniramine Maleate often utilize a nitrogen phosphorus detector (NPD) and involve sample preparation steps such as extraction. nih.gov Linearity in the range of 50–1000 ng/mL with a correlation coefficient over 0.999 has been reported for GC analysis of Pheniramine Maleate in urine. nih.gov While GC is a powerful technique, its application for the simultaneous analysis of Naphazoline Hydrochloride and Pheniramine Maleate in ophthalmic formulations might be less common compared to LC-based methods due to the chemical properties and formulation matrix.
Capillary Electrophoresis (CE) for Compound Resolution
Capillary Electrophoresis (CE) has been explored for the simultaneous determination of Naphazoline and Pheniramine. CE offers advantages such as speed, low solvent consumption, and high separation efficiency. A simple and low-cost CE method utilizing capacitively coupled contactless conductivity detection (CE-C4D) has been reported for the ultra-fast simultaneous determination of naphazoline and pheniramine, among other active ingredients. This method employed a short capillary column, allowing for rapid analysis times, with one sample analyzed approximately every 35 seconds, achieving resolutions greater than 1.4 between peaks. scielo.br While CE can be effective for separating these compounds, the similar mobilities of pheniramine and chlorpheniramine in the commonly used pH range (3 to 12) in capillary zone electrophoresis can prevent their quick separation when present together. scielo.br
Electrochemical Detection Methods
Electrochemical methods offer sensitive and selective approaches for the determination of electroactive compounds like Naphazoline. A simple and fast square-wave anodic adsorptive stripping voltammetric method has been developed for the determination of naphazoline hydrochloride in human serum. This method identified an irreversible and diffusion-controlled electrochemical oxidation signal for naphazoline hydrochloride at approximately 0.9 V versus Ag/AgCl. dergipark.org.tr The method demonstrated a linear response range and a low detection limit, proving applicable for the analysis of naphazoline hydrochloride in human serum samples with good accuracy and reproducibility. dergipark.org.tr Another study utilized a batch-injection analysis system with square-wave voltammetric detection for the simultaneous determination of zinc and naphazoline species, employing a boron-doped diamond electrode as the working electrode. dergipark.org.trresearchgate.net
Hyphenated Analytical Techniques (e.g., LC-DAD, LC-MS)
Hyphenated techniques, particularly those based on liquid chromatography (LC), are widely used for the analysis of Naphazoline Hydrochloride and Pheniramine Maleate due to their ability to separate complex mixtures and provide detailed structural information.
Liquid Chromatography coupled with Diode Array Detection (LC-DAD) is a common technique for the simultaneous determination of these compounds and their impurities. A validated RP-HPLC-DAD method has been developed for the simultaneous determination of naphazoline HCl and pheniramine maleate along with their official impurities in eye drops and biological fluids. nih.govrsc.orgafricaresearchconnects.comresearchgate.netrsc.orgnih.gov This method utilized a hypersil ODS column with isocratic elution using a mobile phase of phosphate buffer and acetonitrile, with UV detection at 260.0 nm. nih.govrsc.orgafricaresearchconnects.comresearchgate.netrsc.orgnih.gov The method demonstrated linearity over specific concentration ranges for naphazoline HCl, pheniramine maleate, and their impurities, with correlation coefficient values less than 0.999. nih.govrsc.orgresearchgate.netnih.gov Another validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations used an Agilent Zorbax eclipse XDB C18 column with a mobile phase of phosphate buffer and methanol, detecting at 280 nm using a diode array detector. researchgate.netcolab.wsresearchgate.net This method showed good correlations (R2 > 0.999) for both compounds within specified concentration ranges and achieved excellent separation of analytes and degradation products. researchgate.netcolab.wsresearchgate.net
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) provides even greater specificity and sensitivity, allowing for the identification and quantification of compounds based on their mass-to-charge ratio. LC-MS can be used to confirm the spectral peak purity of active ingredients and identify related substances. lcms.czwaters.com Some analytes, such as naphazoline API and naphazoline impurity D, may share the same masses, necessitating chromatographic separation prior to MS detection for accurate identification. waters.com
Method Validation and Green Analytical Chemistry Metrics
Method validation is a crucial step in analytical chemistry to ensure that a method is suitable for its intended purpose. Validation parameters typically assessed include linearity, accuracy, precision, robustness, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netcolab.wsresearchgate.net Methods for the analysis of Naphazoline and Pheniramine have been validated according to guidelines such as those from the International Conference on Harmonisation (ICH) and the US Food and Drug Administration (FDA). nih.govrsc.orgafricaresearchconnects.comresearchgate.netnih.govresearchgate.net
Linearity is assessed by analyzing a series of solutions at different concentrations and establishing a relationship between the instrument response and the analyte concentration. nih.govrsc.orgresearchgate.netnih.govresearchgate.net Accuracy is determined by comparing the measured values to the true values, often expressed as recovery percentages. researchgate.netcolab.wsresearchgate.net Precision is evaluated by performing multiple analyses of the same sample and assessing the variability of the results, typically using the relative standard deviation (RSD). researchgate.netnih.govrsc.orgafricaresearchconnects.comresearchgate.netnih.govresearchgate.net Robustness examines the method's ability to remain unaffected by small, deliberate variations in method parameters. researchgate.netcolab.wsresearchgate.net Specificity ensures that the method can accurately measure the analyte in the presence of other components, such as impurities or excipients. colab.wsresearchgate.net LOD and LOQ represent the lowest concentrations of the analyte that can be detected and reliably quantified, respectively. nih.govrsc.orgafricaresearchconnects.comresearchgate.netnih.gov
Green Analytical Chemistry (GAC) focuses on minimizing the environmental impact of analytical procedures. rsc.orgnih.gov Various metrics and tools have been developed to assess the greenness of analytical methods, including the Green Analytical Procedure Index (GAPI) and the Analytical Greenness (AGREE) pictograms. researchgate.netnih.govresearchgate.net These tools evaluate different aspects of a method's environmental footprint, such as solvent usage, energy consumption, and waste generation. Some developed methods for the analysis of pheniramine maleate have been assessed for their greenness, with results indicating that greenness features were partially achieved using GAPI and AGREE pictograms. researchgate.netresearchgate.net The development of greener analytical methods for the determination of Naphazoline and Pheniramine is an ongoing area of research.
Table 1: Summary of Analytical Method Parameters (Example Data from Search Results)
| Technique | Column / Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linearity Range (µg/mL) Naphazoline | Linearity Range (µg/mL) Pheniramine | Validation Guidelines |
| RP-HPLC-DAD | Hypersil ODS (5 µm, 250–4.6 mm) | Phosphate buffer pH 6.0: Acetonitrile (70:30) | 260.0 | 5.00–45.00 | 10.00–110.00 | ICH, FDA nih.govrsc.orgafricaresearchconnects.comresearchgate.netnih.gov |
| RP-HPLC-DAD | Agilent Zorbax eclipse XDB C18 | 10 mM Phosphate buffer pH 2.8 + 0.5% Triethylamine: Methanol (68:32) | 280 | 12.5-100 | 150–1200 | ICH researchgate.netcolab.wsresearchgate.net |
| CE-C4D | Short capillary (10 cm) | Not specified in detail in abstract | C4D | Not specified | Not specified | Not specified scielo.br |
Table 2: Method Validation Parameters (Example Data from Search Results)
| Parameter | Naphazoline Results (Example) | Pheniramine Results (Example) |
| Linearity (R²) | > 0.999 researchgate.netnih.govrsc.orgresearchgate.netnih.govresearchgate.net | > 0.999 researchgate.netnih.govrsc.orgresearchgate.netnih.govresearchgate.net |
| Precision (RSD %) | < 2.0% (for some methods) researchgate.netcolab.wsresearchgate.net > 2.0% (for some methods) nih.govrsc.orgafricaresearchconnects.comresearchgate.netnih.gov | < 2.0% (for some methods) researchgate.netcolab.wsresearchgate.net > 2.0% (for some methods) nih.govrsc.orgafricaresearchconnects.comresearchgate.netnih.gov |
| Accuracy (Recovery %) | ≈ 100% researchgate.netcolab.wsresearchgate.net | ≈ 100% researchgate.netcolab.wsresearchgate.net |
| LOD | Calculated nih.govrsc.orgafricaresearchconnects.comresearchgate.netnih.gov | Calculated nih.govrsc.orgafricaresearchconnects.comresearchgate.netnih.gov |
| LOQ | Calculated nih.govrsc.orgafricaresearchconnects.comresearchgate.netnih.gov | Calculated nih.govrsc.orgafricaresearchconnects.comresearchgate.netnih.gov |
Degradation Chemistry and Stability Profile of Constituent Compounds
Photodegradation Mechanisms of Naphazoline (B1676943) Hydrochloride
Naphazoline Hydrochloride, a key component in certain ophthalmic formulations, has been shown to be photosensitive, undergoing degradation upon exposure to light. mdpi.comnih.gov Studies have investigated the mechanisms by which this photodegradation occurs, the factors influencing its rate, and the nature of the degradation products formed.
Kinetics and Influence of Environmental Parameters (pH, Light Exposure)
The photodegradation of naphazoline typically follows first-order kinetics. mdpi.comresearchgate.net Environmental parameters, particularly pH and light exposure, significantly influence the efficiency of these photodeactivation pathways. researchgate.netpsu.edursc.org Research indicates that the highest degradation of naphazoline occurs at pH values below 7. mdpi.comresearchgate.net Conversely, naphazoline exhibits lower photodegradation in alkaline conditions. For instance, at pH 13, only 14.74% degradation was observed for the non-ionized form of naphazoline. mdpi.comnih.gov
Identification and Structural Elucidation of Photodegradation Products
Analysis using techniques such as UPLC-HRMS/MS has led to the identification of several photodegradation products of naphazoline. Six distinct degradants, labeled ND-1 to ND-6, have been identified. mdpi.comresearchgate.net The nature of these products is dependent on the pH of the solution during irradiation.
Under acidic conditions (pH 1-4), the photodegradation of naphazoline involves hydroxylation of the imidazoline (B1206853) ring and methylation of the naphthalene (B1677914) ring. This results in the formation of products with observed mass-to-charge ratio (m/z) values of 227 (ND-1) and 225 (ND-2). mdpi.com
In alkaline conditions (pH 4-13), the photodegradation pathway primarily involves the opening of the imidazoline ring. This process yields an intermediate ion with an m/z of 186, which subsequently fragments to an ion with an m/z of 141. mdpi.comnih.gov Based on these findings, the structure of one of the degradation products, ND-4, has been proposed as 2-(naphthalen-2-yl)acetamide. mdpi.comnih.gov
Formation Mechanisms of Reactive Oxygen Species (ROS) via Photochemistry
The photodegradation of naphazoline is associated with the generation of reactive oxygen species (ROS). mdpi.comresearchgate.netresearchgate.net Studies have investigated the formation of singlet oxygen (¹O₂) and superoxide (B77818) radical anion (O₂⁻) when naphazoline is exposed to UVA/VIS irradiation. mdpi.com Earlier research also indicated the production of ROS and nitrogen reactive species upon laser excitation of naphazoline. mdpi.com
In the presence of a photosensitizer like riboflavin, which is endogenously present in humans, the photo-oxidation of naphazoline in aqueous solution leads to the generation of various ROS, including O₂(¹Δg), O₂•⁻, HO•, and H₂O₂. researchgate.netconicet.gov.ar In the specific case of riboflavin-sensitized photo-oxidation of naphazoline, only hydrogen peroxide (H₂O₂) was found to be involved in the process. researchgate.netconicet.gov.ar Upon direct UV light irradiation, naphazoline itself can generate singlet oxygen (O₂(¹Δg)) with a reported quantum yield of 0.2 in acetonitrile. researchgate.netconicet.gov.ar Furthermore, under aerobic conditions, hydroxyl radicals (HO•) generated through the Haber-Weiss reaction appear to initiate photocleavage when naphazoline is subjected to direct UV irradiation. researchgate.net
Chemical Degradation Pathways (e.g., Alkaline Hydrolysis)
Beyond photodegradation, naphazoline is also susceptible to chemical degradation, particularly hydrolysis. Naphazoline is known to be relatively stable in acidic or neutral aqueous solutions but undergoes hydrolysis more readily in alkaline environments. actapharmsci.com Alkaline hydrolysis has been identified as a significant degradative pathway for naphazoline. pillbuys.com
The primary degradation products resulting from the hydrolysis of naphazoline are 1-naphthylacetylethylenediamine and 1-naphthylacetic acid. actapharmsci.compillbuys.com The kinetics of the specific base-catalyzed hydrolysis of naphazoline follows first-order kinetics with respect to both naphazoline and the hydroxyl ion concentration. pillbuys.comresearchgate.net Interestingly, studies have shown that protonated naphazoline hydrolyzes at a rate approximately a thousand times faster than the unprotonated form at normal temperatures. pillbuys.comresearchgate.net
Pheniramine (B192746) Maleate (B1232345), the other active ingredient in Visine-A, also undergoes chemical degradation. Forced degradation studies have indicated that pheniramine maleate is substantially degraded under alkaline and oxidative conditions. nih.govresearchgate.net While one study suggested stability under acidic, thermal, and photolytic conditions, another reported degradation under acidic, basic, oxidative, and thermal stress, highlighting the importance of specific stress conditions in degradation studies. nih.govresearchgate.net Pheniramine Maleate forms weakly acidic aqueous solutions and can react with strong oxidizing agents. nih.gov
Impurity Profiling and Monitoring in Pharmaceutical Formulations
Impurity profiling and monitoring are crucial aspects of pharmaceutical quality control to ensure the safety and efficacy of drug products. The presence of even small amounts of impurities can impact these attributes. nih.gov Regulatory bodies like the European Pharmacopeia provide methods for analyzing related substances of both naphazoline Hydrochloride and Pheniramine Maleate. waters.com
Specific impurities associated with naphazoline and pheniramine have been identified. The British Pharmacopeia lists four official impurities for naphazoline, including impurity B. nih.gov Naphazoline EP Impurity A, also known as Naphazoline USP Related Compound A or naphthylacetylethylenediamine, is chemically identified as N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide. synzeal.comveeprho.com This compound is notably a main degradation product of naphazoline hydrolysis. actapharmsci.compillbuys.com For pheniramine maleate, the British Pharmacopeia specifies two impurities, designated as Impurity A and Impurity B. nih.govd-nb.info
Analytical methods are employed to monitor and quantify these impurities in pharmaceutical formulations. For instance, a validated LC-DAD method has been developed for the simultaneous determination of naphazoline HCl, pheniramine maleate, and three of their official impurities: naphazoline impurity B, and pheniramine impurities A and B. nih.govrsc.orgafricaresearchconnects.com It is important to note that some impurities may share the same mass-to-charge ratio, which requires sophisticated analytical techniques for differentiation; for example, naphazoline API and naphazoline impurity D have an m/z of 211.1, while pheniramine impurity A and impurity B have an m/z of 170.1. waters.com
Development of Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is fundamental for assessing the stability of drug substances and finished products, as well as for detecting and quantifying degradation products in the presence of the parent drug and excipients. nih.govcolab.wsnih.govbiomedres.us
A validated stability-indicating reverse phase high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in both bulk drug form and pharmaceutical formulations. nih.govcolab.wsmdpi.comscilit.comnih.gov This method is capable of separating both active ingredients from their stress-induced degradation products within a relatively short analysis time, typically within 10 minutes. nih.govcolab.wsnih.gov
The method was validated in accordance with guidelines from the International Conference on Harmonisation (ICH), covering parameters such as linearity, accuracy, precision, robustness, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govcolab.wsnih.gov A typical setup for this method involves using an Agilent Zorbax Eclipse XDB C18 column and a mobile phase composed of a phosphate (B84403) buffer (at a pH of 2.8) containing triethylamine (B128534), mixed with methanol (B129727). Detection is commonly performed at a wavelength of 280 nm. nih.govcolab.wsnih.gov The specificity of the method is demonstrated by achieving a peak purity factor of ≥980 for both analytes following various stress conditions, confirming their complete separation from degradation products. nih.govcolab.wsnih.gov
Other analytical techniques, such as TLC densitometry, have also been developed and validated for the simultaneous quantification of naphazoline HCl, pheniramine maleate, and their associated impurities. nih.govd-nb.info Forced degradation studies, involving exposure to conditions like acid, base, oxidation, heat, and light, are routinely conducted to demonstrate the stability-indicating capability of developed analytical methods. nih.govresearchgate.netbiomedres.usuad.ac.id
This article focuses solely on the theoretical and computational chemistry insights into the chemical compounds Naphazoline Hydrochloride and Pheniramine Maleate, key components found in formulations like "this compound".
Theoretical and Computational Chemistry Insights
Pheniramine (B192746) Maleate (B1232345): Molecular Structure and Interaction Modeling
Computational Studies on Molecular Interactions (e.g., with biological targets in vitro from a chemical binding perspective)
Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in understanding the interaction mechanisms of small molecules like Naphazoline (B1676943) Hydrochloride and Pheniramine Maleate with biological targets at a molecular level mdpi.comopenaccessjournals.com. These in silico approaches provide insights into binding affinities, interaction types (e.g., hydrogen bonding, hydrophobic interactions), and the resulting conformational changes.
Studies have investigated the interaction of Naphazoline, the active moiety of Naphazoline Hydrochloride, with biological macromolecules such as DNA and Bovine Serum Albumin (BSA) using computational techniques. Molecular docking simulations have been employed to validate experimental biophysical studies exploring the binding of Naphazoline and its palladium(II) complex with calf-thymus DNA (CT-DNA) and BSA researchgate.netresearchgate.net. For instance, the free Naphazoline was found to interact with DNA primarily through a groove binding mode researchgate.net. The binding site of Naphazoline on BSA was identified as site-I based on competitive binding studies researchgate.net.
Pheniramine, the active moiety of Pheniramine Maleate, has also been the subject of computational interaction studies with biological targets. Molecular docking and molecular dynamics simulations have been utilized to investigate the binding interactions between Pheniramine and trypsin researchgate.net. These computational results have been used to validate and explain experimental findings from spectroscopic methods, which indicated that Pheniramine interacts with trypsin and alters the enzyme's secondary structure researchgate.net.
These computational studies provide valuable data on the potential binding modes and interactions of Naphazoline and Pheniramine with various biological molecules in vitro, contributing to a deeper understanding of their chemical behavior and potential interactions beyond their primary pharmacological targets.
Quantum Chemical Approaches in Corrosion Inhibition Studies
Quantum chemical calculations, often based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds and correlating them with their performance as corrosion inhibitors scielo.brmdpi.commdpi.comresearchgate.netsciencetechindonesia.com. These approaches can help elucidate the adsorption mechanisms of inhibitor molecules on metal surfaces and predict inhibition efficiency based on electronic structure parameters mdpi.commdpi.com.
Pheniramine Maleate has been reported to act as a corrosion inhibitor for mild steel in hydrochloric acid solutions tcichemicals.com. While specific detailed quantum chemical studies solely focused on Pheniramine Maleate as a corrosion inhibitor in the context of its use in Visine-A are not extensively detailed in the provided search results, related compounds, such as Chlorpheniramine (B86927) (a halogenated derivative of Pheniramine), have been studied using quantum chemical simulations for their corrosion inhibition properties researchgate.net.
For instance, a lower energy gap (ΔE) generally suggests higher chemical reactivity and a greater propensity for adsorption onto a metal surface, leading to better corrosion inhibition mdpi.com. The EHOMO is often related to the electron-donating ability of the molecule, while ELUMO is related to its electron-accepting ability; these properties influence the strength of the interaction with the metal surface mdpi.com.
Intermolecular Interactions and Synergistic Effects in Combined Systems Naphazoline and Pheniramine Maleate
Physicochemical Interactions in Multi-component Formulations
Naphazoline (B1676943) hydrochloride is an imidazole (B134444) derivative and a sympathomimetic amine, typically found as a hydrochloride salt nih.govwikipedia.org. Pheniramine (B192746) maleate (B1232345) is an alkylamine derivative and an antihistamine, usually in the form of a maleate salt wikipedia.orgtcichemicals.com. When combined in an aqueous solution, such as eye drops, the potential for various interactions exists. These can include ionic interactions between the charged species of the hydrochloride and maleate salts, hydrogen bonding, and Van der Waals forces. The pH of the formulation plays a significant role in the ionization state of both compounds, thereby affecting their solubility and potential for interaction.
Studies on the stability of combined formulations under different stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are essential to understand potential degradation pathways and interactions that might lead to the formation of impurities colab.wsresearchgate.netd-nb.info. A validated stability-indicating high-performance liquid chromatography (HPLC) method was developed to simultaneously determine pheniramine maleate and naphazoline hydrochloride, along with their degradation products, under various stress conditions colab.wsnih.govresearchgate.net. This indicates that degradation can occur, and the presence of both compounds together with excipients in the formulation could influence the rate and nature of this degradation.
The compatibility of the active ingredients with excipients commonly used in ophthalmic formulations, such as buffering agents, tonicity adjusters, preservatives (like benzalkonium chloride), and viscosity enhancers (like hydroxypropyl methylcellulose (B11928114) and sodium carboxymethylcellulose), is also a critical aspect of physicochemical interactions globaljournals.orggoogle.com. These excipients can interact with the APIs, affecting their stability, solubility, and bioavailability. For instance, the interaction between ophthalmic drugs and soft contact lenses, which are often used by patients, has been investigated, showing that lens material can affect drug uptake and release researchgate.net. While this study focused on chlorpheniramine (B86927) maleate (a related antihistamine) and other compounds, it highlights the importance of considering interactions within the complex matrix of an ophthalmic product and its intended use.
Analytical Strategies for Characterizing Combined System Behavior
Characterizing the behavior of naphazoline hydrochloride and pheniramine maleate in combination requires sophisticated analytical strategies capable of simultaneously quantifying both active ingredients and detecting potential degradation products or impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination of naphazoline hydrochloride and pheniramine maleate in pharmaceutical formulations waters.comnih.govcolab.wsresearchgate.netd-nb.infonih.govresearchgate.netlcms.czwaters.comresearchgate.net. Various HPLC methods have been developed and validated for this purpose, often employing reversed-phase columns and specific mobile phases to achieve optimal separation of the two drugs and their related substances nih.govcolab.wsnih.govresearchgate.netlcms.cz. For example, a method using an Agilent zorbax eclipse XDB C18 column with a mobile phase of phosphate (B84403) buffer and methanol (B129727) allowed for the separation of both analytes and stress-induced degradation products within 10 minutes colab.wsnih.govresearchgate.net. Another method utilized an XSelect CSH C18 Column with a low pH mobile phase for the analysis of APIs and related compounds lcms.cz.
Spectrophotometric methods, including derivative spectrophotometry, have also been explored for the simultaneous determination of naphazoline hydrochloride and pheniramine maleate, sometimes in combination with other components like methylene (B1212753) blue researchgate.netscispace.com. These methods utilize the distinct UV-Vis absorption characteristics of the compounds for quantification.
Thin-layer chromatography (TLC) coupled with densitometric detection is another analytical technique employed for the simultaneous quantification of naphazoline hydrochloride and pheniramine maleate, along with their impurities colab.wsd-nb.infomdpi.com. This method offers a simpler and potentially greener alternative to HPLC for routine quality control.
The development of stability-indicating methods is particularly important for combined formulations. These methods are designed to accurately quantify the active ingredients in the presence of their degradation products, ensuring the reliability of stability studies colab.wsnih.govresearchgate.net. Validation of these analytical methods according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) is crucial to ensure their accuracy, precision, specificity, and robustness colab.wsnih.govresearchgate.netresearchgate.net.
Analytical techniques are also used to evaluate the physicochemical properties of the combined formulation, such as pH, viscosity, refractive index, and osmolarity, which are critical for ophthalmic solutions globaljournals.orgmedicalresearchjournal.org.
Here is an example of data that might be presented from an analytical study (hypothetical data based on search result types):
| Analytical Parameter | Naphazoline HCl | Pheniramine Maleate | Method | Reference |
| Retention Time (min) | ~3.5 | ~5.0 | RP-HPLC (C18 column) | nih.govcolab.wsnih.gov |
| Linearity Range (µg/mL) | 12.5 - 100 | 150 - 1200 | RP-HPLC | colab.wsnih.govresearchgate.net |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | RP-HPLC | colab.wsnih.govresearchgate.netresearchgate.net |
| Recovery (%) | ~100 | ~100 | RP-HPLC | colab.wsresearchgate.netnih.gov |
| Peak Purity Factor | ≥ 980 | ≥ 980 | RP-HPLC (DAD) | colab.wsnih.govresearchgate.net |
Molecular Recognition and Receptor Level Chemical Interactions in Vitro Studies
Pheniramine (B192746) Maleate (B1232345): Histamine (B1213489) H1 Receptor Interaction Mechanisms
Pheniramine maleate is classified as a first-generation antihistamine tcichemicals.comnih.govmedchemexpress.com. Its primary mechanism of action involves interaction with the histamine H1 receptor.
In Vitro Binding Assays and Receptor Occupancy at a Molecular Level
In vitro studies have investigated the binding of pheniramine to the histamine H1 receptor. Pheniramine appears to compete with histamine for binding sites on effector cells expressing the H1 receptor selleckchem.comselleckchem.com. By occupying these receptor sites, pheniramine prevents histamine from binding and exerting its effects selleckchem.comselleckchem.com. Research using guinea pig cerebral cortex has shown that chlorpheniramine (B86927), a related antihistamine, inhibits the binding of [3H]mepyramine to histamine H1 receptors with an IC50 of 8.8 nM absin.net. Another study indicated that chlorpheniramine displaces pyrilamine (B1676287) from human histamine receptor subtype 1 expressed in CHO cells with an IC50 of 66 nM absin.net. While these specific IC50 values are for chlorpheniramine, they illustrate the type of in vitro binding data used to characterize the potency of H1 receptor antagonists. Pheniramine maleate has been reported to have an IC50 value of 1.01 mM for inhibiting histamine in BC3H-1 cells by regulating cellular Ca2+ transmembrane action and inhibiting Ca2+ influx medchemexpress.com.
Molecular Basis of H1 Receptor Antagonism
Pheniramine functions as an antagonist, and more specifically, an inverse agonist, at the histamine H1 receptor nih.govdrugbank.com. This means that in addition to blocking histamine binding, pheniramine can also stabilize the inactive conformation of the H1 receptor, thereby reducing its constitutive activity nih.govresearchgate.net. By blocking the binding of histamine to H1 receptors on various cells, including those in nerves, vascular smooth muscle, glandular cells, endothelium, and mast cells, pheniramine antagonizes the pharmacological effects of histamine selleckchem.comselleckchem.com. This competitive antagonism reduces the intensity of allergic reactions and tissue injury responses mediated by histamine release selleckchem.comselleckchem.com. The consequence of this H1 receptor blockade at a molecular level is the suppression of histamine-induced responses such as wheal formation (swelling) and flare (vasodilation) nih.govselleckchem.comselleckchem.comdrugbank.com. Pheniramine maleate binds to H1 receptors, inhibiting phospholipase A2 and the production of nitric oxide, an endothelium-derived relaxing factor nih.govtargetmol.com. This inhibition leads to a reduction in the activation of guanylate cyclase, resulting in decreased levels of cyclic GMP (cGMP) targetmol.com.
Naphazoline (B1676943) Hydrochloride: Alpha-Adrenergic Receptor Interaction Mechanisms
Naphazoline hydrochloride is a sympathomimetic agent that primarily acts on alpha-adrenergic receptors wikipedia.orgmims.comnih.govglpbio.comtaylorandfrancis.comnih.govpatsnap.comdrugbank.com. Its effects are mediated through its interaction with these receptors, particularly in the vasculature.
In Vitro Binding Studies with Alpha-Adrenergic Receptors
Naphazoline is known to be a mixed alpha-adrenergic receptor agonist, exhibiting activity at both α1 and α2 receptor subtypes wikipedia.orgnih.gov. In vitro studies have demonstrated its binding to these receptors. Naphazoline hydrochloride has been described as having a binding affinity of approximately 2:1 for α2:α1 receptors nih.gov. Research using human erythroleukemia cells (K562) has shown that alpha1-adrenergic agonists, including naphazoline, exhibit affinity to a thapsigargin-sensitive binding site and interfere with intracellular Ca2+ homeostasis medkoo.com.
Molecular Characterization of Agonist Properties
As an alpha-adrenergic receptor agonist, naphazoline hydrochloride stimulates these receptors located on the smooth muscle cells of blood vessels nih.govpatsnap.com. This stimulation triggers intracellular events that lead to the contraction of the smooth muscle surrounding the blood vessels, resulting in vasoconstriction nih.govpatsnap.com. Naphazoline causes the release of norepinephrine (B1679862) in sympathetic nerves, and norepinephrine subsequently binds to alpha-adrenergic receptors, causing vasoconstriction drugbank.com. This vasoconstrictive action, particularly on the arterioles of the conjunctiva, leads to decreased blood flow and reduced congestion wikipedia.orgnih.govglpbio.comtaylorandfrancis.comnih.govpatsnap.com. In vitro studies have also indicated that naphazoline treatment can induce reactive oxygen species (ROS) formation and an increase in mitochondrial membrane potential (Δψm) in K562 cells medkoo.com.
Q & A
What experimental design considerations are critical for evaluating the efficacy of Visine-A in preclinical models of ocular hyperemia?
Answer:
Preclinical studies should employ randomized controlled trials (RCTs) with standardized induction of hyperemia (e.g., histamine or allergen challenge) . Key design elements include:
- Control groups: Vehicle-only and positive controls (e.g., naphazoline).
- Dosage standardization: Dose-response curves to establish optimal concentration (e.g., 0.05% tetrahydrozoline).
- Outcome metrics: Quantification of vasoconstriction via slit-lamp photography paired with image analysis software (e.g., ImageJ) for vessel diameter measurement.
- Blinding: Double-blind protocols to minimize observer bias.
Advanced: Incorporate pharmacokinetic (PK) studies to correlate ocular absorption with efficacy duration .
How can researchers resolve contradictions in clinical trial data regarding rebound hyperemia associated with prolonged this compound use?
Answer:
Contradictions often arise from variability in trial design, such as:
- Population heterogeneity: Differences in baseline ocular health or comorbidities (e.g., dry eye syndrome).
- Dosing regimens: Overuse (>4x/day) vs. adherence to labeled guidelines.
Methodological resolution: - Conduct meta-analyses with subgroup stratification (e.g., age, underlying conditions) .
- Use longitudinal studies with washout periods to isolate rebound effects.
- Apply mechanistic studies (e.g., α-adrenergic receptor desensitization assays) to validate hypotheses .
What in vitro models are most suitable for assessing the safety profile of this compound’s preservatives (e.g., benzalkonium chloride) on corneal epithelial cells?
Answer:
- 2D cultures: Immortalized human corneal epithelial (HCE) cells for acute toxicity screening (e.g., MTT assays for cell viability).
- 3D models: Corneal organoids or ex vivo corneal tissue to simulate barrier function and chronic exposure effects .
- Endpoint assays: Transepithelial electrical resistance (TEER) for integrity, ROS quantification for oxidative stress.
Advanced: Combine with transcriptomics (RNA-seq) to identify pathways disrupted by preservatives .
How should researchers design comparative studies to evaluate this compound against newer vasoconstrictors (e.g., brimonidine) in terms of efficacy and safety?
Answer:
- Non-inferiority trials: Compare reduction in conjunctival redness (graded via validated scales like Efron/NIH criteria).
- Safety endpoints: Schirmer’s test for tear production, corneal staining for epithelial damage.
- Statistical rigor: Power analysis to ensure adequate sample size; mixed-effects models to account for inter-patient variability .
Advanced: Use pharmacodynamic modeling to compare receptor affinity (α1 vs. α2 adrenoceptor selectivity) .
What methodological frameworks are recommended for integrating multi-omics data into this compound’s mechanism-of-action studies?
Answer:
- Transcriptomics: RNA-seq of conjunctival biopsies post-treatment to identify gene networks (e.g., vasoregulation, inflammation).
- Proteomics: LC-MS/MS to quantify changes in tear film proteins (e.g., MMP-9, cytokines).
- Systems biology: Pathway enrichment analysis (via tools like DAVID or Metascape) to link omics findings to physiological outcomes .
Advanced: Machine learning integration (e.g., random forests) to predict patient-specific responses .
How can researchers address ethical challenges in designing pediatric trials for this compound, given limited safety data in children?
Answer:
- Preclinical justification: Prior animal studies demonstrating low systemic absorption.
- Phase IV post-marketing surveillance: Retrospective analyses of adverse event databases (e.g., FAERS).
- Ethical frameworks: Adhere to FDA Pediatric Research Equity Act (PREA) guidelines, emphasizing minimal risk and parental consent .
Advanced: Use microsampling techniques (e.g., dried blood spots) to minimize invasive PK sampling in children .
What statistical approaches are optimal for analyzing time-series data in this compound’s long-term ocular tolerance studies?
Answer:
- Mixed-effects models: Account for repeated measurements within subjects (e.g., daily redness scores).
- Survival analysis: Kaplan-Meier curves to evaluate time-to-rebound hyperemia.
- Machine learning: Clustering algorithms (e.g., k-means) to identify subpopulations with atypical responses .
Advanced: Bayesian hierarchical models to incorporate prior trial data and reduce sample size requirements .
How should conflicting findings about this compound’s anti-inflammatory properties be investigated methodologically?
Answer:
- Replicate studies: Standardize inflammation models (e.g., LPS-induced uveitis in rabbits).
- Biomarker validation: Measure IL-6, TNF-α in tear fluid via multiplex assays.
- Mechanistic dissection: siRNA knockdown of adrenoceptors in vitro to isolate anti-inflammatory pathways .
Advanced: Single-cell RNA-seq to map cell-type-specific responses in the conjunctiva .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
